

An In-depth Technical Guide to 2,6-Dibromobenzonitrile (CAS: 6575-12-8)

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Compound of Interest		
Compound Name:	2,6-Dibromobenzonitrile	
Cat. No.:	B1367187	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,6-Dibromobenzonitrile**, a halogenated aromatic nitrile. The document details its physicochemical properties, spectroscopic data, a representative synthesis protocol, and explores its potential, though currently undocumented, applications in medicinal chemistry by examining the established biological activities of the broader benzonitrile class of compounds.

Core Properties and Spectroscopic Data

2,6-Dibromobenzonitrile is a white solid at room temperature. Its core physicochemical and spectroscopic data are summarized in the tables below, providing a foundational dataset for researchers.[1]

Physicochemical Properties

Property	- Value	Reference
CAS Number	6575-12-8	
Molecular Formula	C7H3Br2N	[1]
Molecular Weight	260.91 g/mol	[1]
Melting Point	154–155 °C	[1]
Appearance	White solid	[1]



Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,6-Dibromobenzonitrile**, critical for its identification and characterization in a laboratory setting.

¹H NMR (200 MHz, CDCl₃)[1]

Chemical Shift (δ)	Multiplicity	Coupling Constant (J)	Assignment
8.28 ppm	Triplet (t)	8.4 Hz	Aromatic H (H4)
7.61 ppm	Doublet (d)	8.4 Hz	Aromatic H (H3, H5)

¹³C NMR (50 MHz, CDCl₃)[1]

Chemical Shift (δ)	Assignment
137.6 ppm	C4
132.3 ppm	C3, C5
128.8 ppm	C1
119.0 ppm	C2, C6
115.4 ppm	CN

Infrared (IR) Spectroscopy[1]

Wavenumber (cm ⁻¹)	Assignment
2230 cm ⁻¹	C≡N stretch

Mass Spectrometry (MS)[1]

m/z	Assignment
259	[M]+



Synthesis and Experimental Protocols

The primary route for the synthesis of **2,6-Dibromobenzonitrile** is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by displacement with a nucleophile, in this case, a cyanide group using a copper(I) cyanide catalyst.[2][3][4][5][6]

Representative Synthesis via Sandmeyer Reaction

The following is a representative experimental protocol for the synthesis of **2,6- Dibromobenzonitrile** from 2,6-Dibromoaniline. This protocol is based on general Sandmeyer reaction procedures and should be adapted and optimized for specific laboratory conditions.

Materials:

- 2,6-Dibromoaniline
- Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)
- Sodium Nitrite (NaNO₂)
- Copper(I) Cyanide (CuCN)
- Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
- Benzene or Toluene
- Ice
- Water
- Sodium Carbonate (optional, for neutralization)
- Appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)
- Anhydrous magnesium sulfate or sodium sulfate for drying

Experimental Protocol:

• Diazotization of 2,6-Dibromoaniline:



- In a flask, suspend 2,6-Dibromoaniline in a solution of concentrated HCl or HBr in water.
- Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
- Continue stirring at 0-5 °C for 30-60 minutes after the addition is complete. The formation
 of the diazonium salt can be confirmed by testing for the absence of the starting amine
 (e.g., by TLC) and a positive test for nitrous acid with starch-iodide paper.
- Preparation of the Cyanide Solution:
 - In a separate, larger flask, prepare a solution of copper(I) cyanide in an aqueous solution
 of sodium or potassium cyanide. This forms the soluble dicyanocuprate(I) complex,
 [Cu(CN)₂]⁻.
 - Cool this solution to 0-5 °C.
- Sandmeyer Cyanation Reaction:
 - Slowly and carefully add the cold diazonium salt solution to the cold copper(I) cyanide solution with vigorous stirring.
 - The addition should be controlled to maintain the reaction temperature below 10 °C to prevent decomposition of the diazonium salt and control the evolution of nitrogen gas.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Extract the product into an organic solvent such as diethyl ether or dichloromethane.
 - Wash the organic layer sequentially with water, a dilute sodium hydroxide solution (to remove any HCN), and brine.

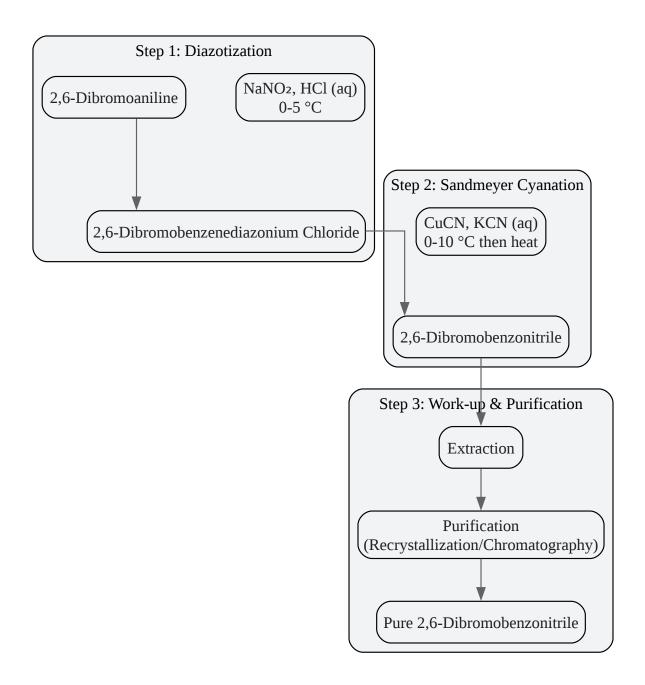






- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter and remove the solvent under reduced pressure to obtain the crude 2,6 Dibromobenzonitrile.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.





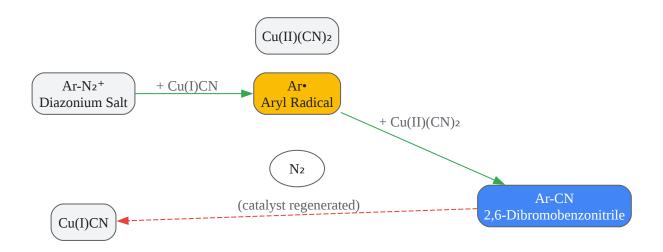
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Synthetic workflow for **2,6-Dibromobenzonitrile**.

Reaction Mechanism



The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The key steps involve the formation of an aryl radical through a single-electron transfer from the copper(I) catalyst to the diazonium salt, followed by the reaction of this radical with the copper(II) species.



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Simplified mechanism of the Sandmeyer reaction.

Applications in Drug Development and Biological Activity

While there is a lack of specific data on the biological activity of **2,6-Dibromobenzonitrile** itself in the current scientific literature, the benzonitrile scaffold is a well-established privileged structure in medicinal chemistry. Derivatives of benzonitrile have been extensively investigated and have shown a wide range of biological activities.

Anticancer Activity: Many benzonitrile derivatives have been reported to possess potent anticancer properties. A significant mechanism of action for some of these compounds is the inhibition of tubulin polymerization, which is crucial for cell division.[1][2] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells. Other benzonitrile derivatives act as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[2]



Antimicrobial and Antiviral Activity: The benzonitrile moiety is also present in compounds with significant antimicrobial and antiviral activities. Some derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.

[1] In the realm of antiviral research, certain benzonitrile derivatives have been identified as inhibitors of the Hepatitis C Virus (HCV) by blocking the early stages of viral entry into host cells.

[2]

The presence of two bromine atoms at the 2 and 6 positions of the benzonitrile ring in the title compound is expected to significantly influence its lipophilicity and electronic properties. Halogen atoms are known to be capable of forming halogen bonds, which can be important in ligand-receptor interactions. Therefore, **2,6-Dibromobenzonitrile** represents a valuable, yet underexplored, building block for the synthesis of novel bioactive molecules. Further research is warranted to elucidate its specific biological activities and potential as a lead compound or intermediate in drug discovery.

Safety and Handling

2,6-Dibromobenzonitrile is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General handling recommendations include:

- Working in a well-ventilated area or a fume hood.
- Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoiding inhalation of dust and contact with skin and eyes.
- Storing in a tightly sealed container in a cool, dry place.

In case of accidental exposure, it is important to follow standard first-aid procedures and seek medical attention if necessary. For spills, appropriate containment and cleanup procedures should be followed to prevent environmental contamination.



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